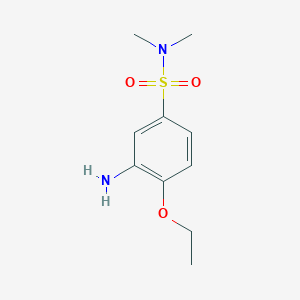

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide

Vue d'ensemble

Description

3-Amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O3S . It has a molecular weight of 244.31 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3S/c1-4-15-10-6-5-8(7-9(10)11)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder . The compound’s storage temperature is room temperature . Unfortunately, specific information about its boiling point and other physical properties is not available .Applications De Recherche Scientifique

Tautomeric Behavior and Spectroscopic Analysis

Sulfonamide derivatives, including compounds similar to 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide, have been extensively studied for their tautomeric behavior, which is crucial for understanding their pharmaceutical and biological activities. Spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance have been employed to identify the tautomeric forms of these molecules, revealing that their molecular conformation significantly influences their functionality in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).

Environmental Degradation of Sulfonamides

Research on the environmental degradation of sulfonamide antibiotics, which share structural similarities with this compound, has shown that certain microbial strains can initiate an unusual degradation pathway. This involves ipso-hydroxylation followed by fragmentation, indicating the potential environmental impact and the mechanisms by which sulfonamides may be removed from natural water systems (Ricken et al., 2013).

Antitumor Activity

Sulfonamide-focused libraries have identified compounds with potent antitumor activity. Structural and gene expression relationship studies using sulfonamides, including those structurally related to this compound, have been crucial in identifying cell cycle inhibitors that have progressed to clinical trials. These studies highlight the role of sulfonamides in drug discovery for cancer treatment (Owa et al., 2002).

Medicinal Chemistry Applications

The sulfonamide group is widely recognized in medicinal chemistry for its presence in a variety of drugs, including antibacterials. These compounds act as inhibitors of tetrahydropteroic acid synthetase, demonstrating the versatility and essential nature of the sulfonamide group in drug design. The utility of sulfonamides in developing new therapeutics underscores their importance in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Structural and Synthetic Studies

Sulfonamide derivatives have been synthesized and characterized for their potential applications across various fields, including pharmaceuticals. Studies on the synthesis, characterization, and biological evaluation of sulfonamide-derived compounds, along with their transition metal complexes, have contributed to the development of new materials with potential medical applications. These findings highlight the broad utility of sulfonamides in synthesis and drug development (Chohan & Shad, 2011).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

3-amino-4-ethoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-4-15-10-6-5-8(7-9(10)11)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVISQAXVPDHRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

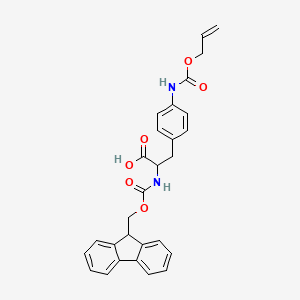

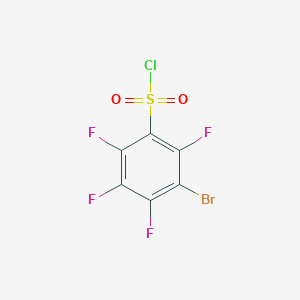

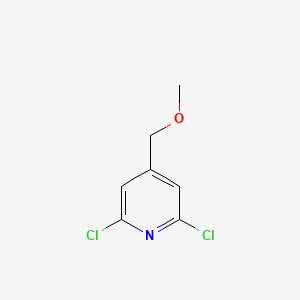

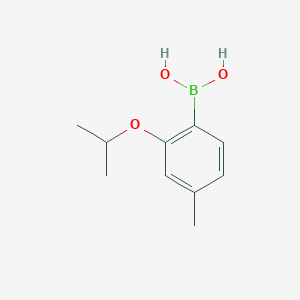

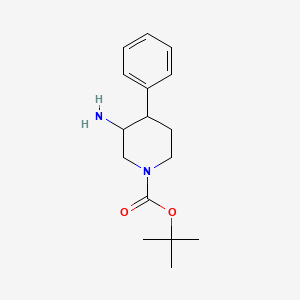

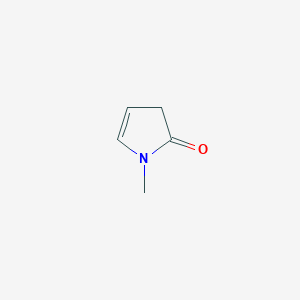

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B3252979.png)

![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B3253029.png)

![5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3253032.png)

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)

![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)